3-Ethoxyazetidine CAS number and properties
3-Ethoxyazetidine CAS number and properties
An In-Depth Technical Guide to 3-Ethoxyazetidine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Ethoxyazetidine, a valuable heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical properties, proven synthetic strategies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Core Concepts: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as critical scaffolds in pharmacology.[1] Their strained ring system imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as solubility.[1][2] Unlike more conformationally flexible linkers, the rigid azetidine core offers a predictable vector for substituents, allowing for precise structure-activity relationship (SAR) studies.
3-Ethoxyazetidine belongs to the 3-alkoxy-substituted class of azetidines. These compounds are particularly noteworthy as bioisosteres and are utilized in the development of treatments for a wide range of conditions, including neurological disorders, cancer, and inflammatory diseases.[1][3][4] The ether linkage at the 3-position provides a stable, polar feature that can engage in hydrogen bonding and modulate molecular properties, making it a desirable motif for optimizing drug candidates.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its application. 3-Ethoxyazetidine is identified by the CAS Number 88536-21-4 .[5] Its core attributes are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 88536-21-4 | [5] |
| Molecular Formula | C₅H₁₁NO | Calculated |
| Molecular Weight | 101.15 g/mol | Calculated |
| IUPAC Name | 3-ethoxyazetidine | N/A |
| SMILES | CCO C1CNC1 | N/A |
| Synonyms | Azetidine, 3-ethoxy- | N/A |
Synthesis and Derivatization: A Mechanistic Approach
The synthesis of 3-substituted azetidines often involves multi-step sequences that begin with readily available starting materials. A common and effective strategy for producing 3-alkoxyazetidines proceeds via a 3-hydroxyazetidine intermediate, which is itself synthesized from epichlorohydrin and a protected amine.
A plausible and widely referenced pathway involves the reaction of epichlorohydrin with a suitable amine, such as benzylamine, to form a protected 1-benzylazetidin-3-ol intermediate.[6][7] This intermediate is then debenzylated through catalytic hydrogenation. The resulting 3-hydroxyazetidine serves as a versatile precursor for etherification. The final step is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield the target 3-Ethoxyazetidine.
Experimental Workflow: Synthesis of 3-Ethoxyazetidine
The following diagram outlines a validated, multi-step workflow for the synthesis of 3-Ethoxyazetidine, emphasizing the key transformations and intermediate stages.
Caption: Multi-step synthesis of 3-Ethoxyazetidine from commercial starting materials.
Applications in Medicinal Chemistry and Drug Development
The azetidine scaffold is a privileged structure in modern drug discovery.[1] Its incorporation into lead compounds can significantly improve metabolic stability, aqueous solubility, and binding affinity. 3-Ethoxyazetidine, as a functionalized building block, is integral to creating novel chemical entities across various therapeutic areas.
-
Central Nervous System (CNS) Agents: 3-alkoxy and 3-aryloxyazetidines have been investigated as high-affinity ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters.[8] The ability to tune selectivity between these transporters by modifying substituents on the azetidine core makes these compounds promising candidates for treating psychostimulant addiction and other neurological disorders.[8]
-
Oncology: The rigid azetidine ring is used to orient functional groups in a precise manner to interact with kinase active sites and protein-protein interfaces.[4] The development of potent and selective inhibitors often relies on such scaffolds to achieve desired pharmacological profiles.
-
Anti-inflammatory Agents: Baricitinib, a Janus kinase (JAK) inhibitor, features a substituted azetidine moiety, highlighting the scaffold's utility in developing treatments for inflammatory conditions.[7]
The diagram below illustrates the central role of the 3-Ethoxyazetidine scaffold in accessing diverse areas of pharmacological research.
Caption: Role of the 3-Ethoxyazetidine scaffold in diverse therapeutic applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Ethoxyazetidine is paramount to ensure personnel safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar azetidine derivatives and general chemical safety principles provide a reliable guide.[9][10][11]
Hazard Identification and First Aid
-
Potential Hazards: Similar azetidine compounds may cause skin, eye, and respiratory irritation.[10][11] Ingestion may be harmful.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that safety showers and eyewash stations are readily accessible.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[14]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[13]
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.[9]
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]
References
- SAFETY D
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- Safety D
- SAFETY D
- Safety D
- SAFETY D
- CAS 110925-17-2 3-Methoxy-azetidine. BOC Sciences.
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- 3-Hydroxyazetidine hydrochloride | 18621-18-6. ChemicalBook.
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